molecular formula C15H19F2NO2 B1448669 Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate CAS No. 1303972-84-0

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Cat. No.: B1448669
CAS No.: 1303972-84-0
M. Wt: 283.31 g/mol
InChI Key: HFKGACYIZJLSHM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: is a chemical compound with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and two fluorine atoms at the 3,3-positions, and an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of linear precursors.

  • Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Benzyl Group Addition: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a strong Lewis acid catalyst like aluminum chloride.

  • Esterification: The final step involves esterification of the carboxylic acid group using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and real-time monitoring can ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidines or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • Ethyl 1-benzylpiperidine-4-carboxylate: Lacks fluorine atoms, leading to different chemical properties and reactivity.

  • Ethyl 1-benzyl-3,3,3-trifluoropiperidine-4-carboxylate: Contains an additional fluorine atom, which can further influence its chemical behavior and biological activity.

Uniqueness: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds

Biological Activity

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a synthetic compound with a unique structural profile that includes a piperidine ring, a benzyl substituent, and difluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C15H19F2NO2
  • Molecular Weight : Approximately 283.32 g/mol

The structural features of this compound contribute to its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance metabolic stability and alter lipophilicity, which may influence the pharmacological profile of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative analysis with structurally related compounds reveals insights into how modifications can enhance or diminish activity:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylateC15H19F2NO2Different position of fluorine substitutionPotentially altered activity profile
Ethyl 1-(4-fluorobenzyl)-3-fluoropiperidine-4-carboxylateC15H18F3NO2Contains three fluorine atomsIncreased lipophilicity may enhance activity
1-benzylpiperidin-4-oneC13H17NOLacks fluorination but retains piperidine structureVaries in biological interactions compared to fluorinated analogs

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, relevant research on related compounds provides valuable insights:

  • Antimalarial Activity : Research indicates that certain piperidine derivatives demonstrate potent antimalarial effects. For instance, modifications at the piperidine ring can significantly impact efficacy against Plasmodium falciparum, underscoring the importance of structural variations in therapeutic outcomes .
  • Neuropharmacological Effects : Compounds with similar piperidine structures have been evaluated for their effects on neurotransmitter systems. In animal models, certain derivatives showed promise in modulating serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .

Future Directions

Given the preliminary findings and structural characteristics of this compound, future research should focus on:

  • In Vitro and In Vivo Studies : Comprehensive biological assays to elucidate the compound's pharmacodynamics and pharmacokinetics.
  • Metabolic Stability Analysis : Investigating how the compound is metabolized in biological systems to understand its bioavailability and potential therapeutic window.
  • Target Identification : Identifying specific molecular targets that interact with this compound will aid in clarifying its mechanism of action.

Properties

IUPAC Name

ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGACYIZJLSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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